![molecular formula C22H20FN3O4 B2541846 N-(4-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-21-1](/img/structure/B2541846.png)
N-(4-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as FIIN-3, is a chemical compound that has been widely studied for its potential as a therapeutic agent in cancer treatment. This compound belongs to the class of kinase inhibitors, which are molecules that can block the activity of certain enzymes in the body that are involved in cell signaling pathways.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study describes an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential in clinical settings for conditions such as emesis and depression. This compound shows high affinity and efficacy in pre-clinical tests, suggesting a role in neuropsychiatric disorder treatment (Harrison et al., 2001).
Antifungal Activity
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species, showing significant fungicidal activity. The introduction of a gem-dimethyl group improved plasmatic stability while maintaining antifungal efficacy, indicating the potential for developing new antifungal therapies (Bardiot et al., 2015).
Antibacterial and Antioxidant Properties
Synthesis and characterization of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have shown remarkable anti-tuberculosis activity and superior antimicrobial activity. The compound's structure was confirmed by various spectroscopic methods, demonstrating its potential in combating infectious diseases (Mamatha S.V et al., 2019).
Src Kinase Inhibition and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with morpholine moieties, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds show potential in the treatment of various cancers by inhibiting key pathways involved in tumor progression (Fallah-Tafti et al., 2011).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable antimicrobial efficacy against selected microbial species, with some showing potent activity, indicating their potential as antimicrobial agents (Gul et al., 2017).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c23-15-5-7-16(8-6-15)24-22(29)21(28)18-13-26(19-4-2-1-3-17(18)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWYLFOPXOAPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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